3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibitantibacterial and antifungal activity , suggesting that their targets may be enzymes or proteins essential to these organisms.
Mode of Action
It’s known that similar compounds have shown inhibitory effects against theEGFR wild-type enzyme , which could suggest a similar mechanism of action for this compound.
Biochemical Pathways
The compound may affect the EGFR pathway , as suggested by the inhibitory effect of similar compounds on the EGFR enzyme . This pathway is crucial in cell growth and proliferation, and its inhibition can lead to the suppression of these processes.
Pharmacokinetics
The synthesis and characterization of similar compounds have been reported , which could provide insights into their pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of growth in certain bacteria and fungi . Additionally, similar compounds have demonstrated significant anticancer activity , suggesting potential cytotoxic effects of this compound.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of different carbon sources . Additionally, the compound’s stability could be influenced by its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 2-aminophenol under dehydrating conditions to form the benzoxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione: Known for its antidiabetic properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Exhibits antimicrobial activity.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: Functions as an insect growth regulator.
Uniqueness
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is unique due to its dual presence of oxadiazole and benzoxazole rings, which confer a combination of biological activities not commonly found in other compounds .
Properties
IUPAC Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREMSAFNVUUPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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